molecular formula C19H24O3 B3183067 Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- CAS No. 5976-63-6

Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-

Cat. No. B3183067
CAS RN: 5976-63-6
M. Wt: 300.4 g/mol
InChI Key: YBCPNMOFBUWYTP-QPWUGHHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- (E1,3,5(10)-17-OH-3-Me) is a naturally occurring steroidal compound found in a variety of plants and animals. It is an important intermediate in the biosynthesis of estrogens and androgens, and has been studied for its potential therapeutic effects in the treatment of various diseases.

Scientific Research Applications

Environmental Impact of Estrogenic Compounds

Environmental estrogens like "Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-" have been studied for their ability to mimic natural estrogens and impact wildlife and ecosystems. Cummings (1997) highlights the physiological effects of estrogens, particularly focusing on methoxychlor, an environmental estrogen that, upon metabolism, produces estrogenic compounds affecting fertility and development in wildlife. This research underscores the potential hazards of environmental estrogens to reproductive health and development (Cummings, 1997).

Antitumor and Antiangiogenic Effects

The antitumor and antiangiogenic properties of estrogen metabolites, such as 2-methoxyestradiol derived from the metabolism of estrogenic compounds, have been extensively studied. Zhu and Conney (1998) review the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, suggesting its potential protective effect against estrogen-induced cancers in target organs. The discussion includes the need for further research to evaluate the modulation of 2-methoxyestradiol formation on estrogen-induced carcinogenesis (Zhu & Conney, 1998).

Mechanisms of Estrogen Action

Understanding the mechanisms of estrogen action, including the role of estrogen receptors in pro-oxidative and anti-oxidative actions, is crucial for therapeutic applications. Kumar et al. (2010) emphasize the dual role of estrogens as both pro-oxidants and antioxidants, dependent on cellular context, estrogen receptor types, and specific hormonal responses. This insight is vital for leveraging estrogenic compounds in treating diseases related to oxidative stress and hormonal imbalance (Kumar et al., 2010).

properties

IUPAC Name

(8R,9S,13S,14S)-2-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-17(22-2)16(20)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCPNMOFBUWYTP-QPWUGHHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-
Reactant of Route 2
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-
Reactant of Route 3
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-
Reactant of Route 4
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-
Reactant of Route 5
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-
Reactant of Route 6
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-

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